
1-(2-methylphenyl)-1H-imidazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylphenyl)-1H-imidazole-2-carbaldehyde is a chemical compound with the molecular formula C₁₂H₁₀N₂O It is a derivative of imidazole, a heterocyclic aromatic organic compound, and contains a phenyl group substituted at the 2-position of the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methylphenyl)-1H-imidazole-2-carbaldehyde can be synthesized through several synthetic routes One common method involves the reaction of 2-methylbenzaldehyde with guanidine in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylphenyl)-1H-imidazole-2-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to oxidize the compound to form corresponding carboxylic acids or ketones.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce the aldehyde group to a primary alcohol.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, in the presence of a suitable solvent and catalyst.
Major Products Formed:
Oxidation: Formation of 1-(2-methylphenyl)-1H-imidazole-2-carboxylic acid.
Reduction: Formation of 1-(2-methylphenyl)-1H-imidazole-2-ethanol.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
1-(2-Methylphenyl)-1H-imidazole-2-carbaldehyde has several scientific research applications across different fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and metabolic pathways.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting various diseases.
Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(2-Methylphenyl)-1H-imidazole-2-carbaldehyde exerts its effects depends on its specific application. For example, in pharmaceutical research, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact molecular pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
1-(2-methylphenyl)ethanone
2-methylacetophenone
1-(2-methylphenyl)ethanol
1-(2-methylphenyl)imidazole
Properties
CAS No. |
1557912-11-4 |
|---|---|
Molecular Formula |
C11H10N2O |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
1-(2-methylphenyl)imidazole-2-carbaldehyde |
InChI |
InChI=1S/C11H10N2O/c1-9-4-2-3-5-10(9)13-7-6-12-11(13)8-14/h2-8H,1H3 |
InChI Key |
PCKPOUFSESRCAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C=CN=C2C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


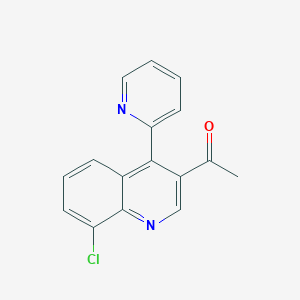
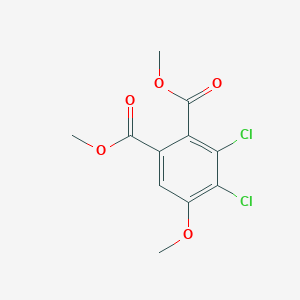
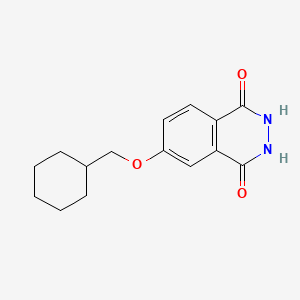
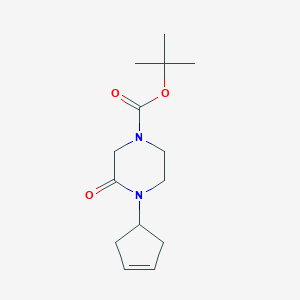

![3-Phenyltriazolo[4,5-b]pyridine](/img/structure/B15358647.png)
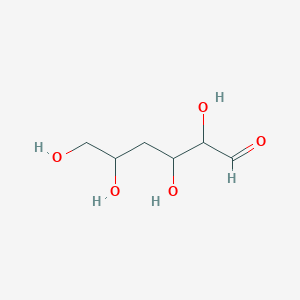
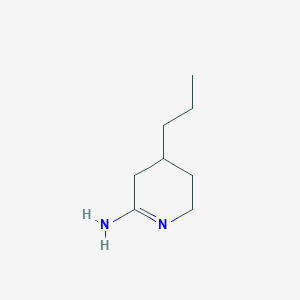
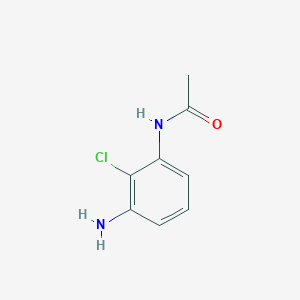
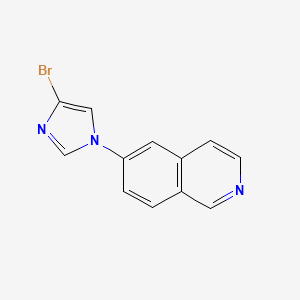
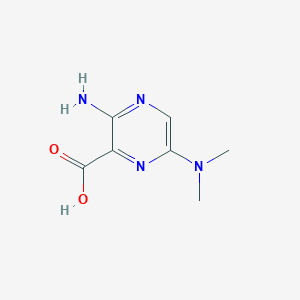
![N-[6-(2,5-dichlorophenyl)pyridin-2-yl]-2-(4-ethylsulfonylphenyl)acetamide](/img/structure/B15358684.png)
![1-[2-(3-Hydroxy-adamantan-1-ylamino)-acetyl]-pyrrolidine-2-carboxylic acid](/img/structure/B15358688.png)

